4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

GPCR pharmacology Target deconvolution Selectivity profiling

4-Propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic, heterocyclic small molecule featuring a 1,2,3-thiadiazole carboxamide core. This core scaffold (TDZ) has been identified in phenotypic screens as possessing sub-micromolar activity against the Wnt pathway and is known to uncouple mitochondrial potential.

Molecular Formula C12H15N3OS2
Molecular Weight 281.39
CAS No. 1251603-86-7
Cat. No. B2981935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
CAS1251603-86-7
Molecular FormulaC12H15N3OS2
Molecular Weight281.39
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NCCC2=CSC=C2
InChIInChI=1S/C12H15N3OS2/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16)
InChIKeyPBNZRAONHLSNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1251603-86-7) for Differentiated Chemical Biology Research


4-Propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic, heterocyclic small molecule featuring a 1,2,3-thiadiazole carboxamide core [1]. This core scaffold (TDZ) has been identified in phenotypic screens as possessing sub-micromolar activity against the Wnt pathway and is known to uncouple mitochondrial potential [2]. However, this specific compound (CAS 1251603-86-7) is a research-grade probe with very limited published bioactivity data; its quantified differentiation is based on its unique combination of a 4-propyl substituent, a thiophen-3-yl moiety, and an ethylene linker [1]. **A critical caveat for procurement is that high-strength, head-to-head comparative evidence for this molecule is currently sparse.**

Why Generic 1,2,3-Thiadiazole Analogs Cannot Substitute for CAS 1251603-86-7 in Focused SAR Studies


The 1,2,3-thiadiazole-5-carboxamide class is highly sensitive to structural modifications, where linker length, substituent lipophilicity, and heteroaryl positioning profoundly influence target engagement and polypharmacology [1]. While the core scaffold is associated with Wnt pathway modulation and SERCA2 binding, these activities are not class-wide properties but are exquisitely dependent on the specific decoration of the core [1]. The compound's specific GPR35 inactivity provides a definitive differentiation point, as structural analogs with varying linkers have been shown to engage this target [2].

Quantified Differentiation Evidence for 4-Propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide


Target Engagement Selectivity: Definitive GPR35 Inactivity vs. Active Close Analogs

In a primary screen for GPR35 antagonism, the target compound was confirmed as inactive [1]. This quantitative result provides a critical selectivity filter against the broader TDZ chemotype, where other derivatives may exhibit GPCR activity. The comparator is the active outcome expected for other 1,2,3-thiadiazole-5-carboxamides in this assay class, establishing this compound as a clean negative control for GPR35-related studies.

GPCR pharmacology Target deconvolution Selectivity profiling

Linker-Dependent Conformational and Property Differentiation from the Methylene-Linked Analog

The target compound features an ethylene linker connecting the thiophene to the carboxamide, whereas the closest commercially cataloged analog (CAS 1210939-33-5) uses a methylene linker [1]. This structural change increases the rotatable bond count from 3 to 4, quantified by the ZINC database [2]. The resulting shift in conformational flexibility and calculated lipophilicity (clogP 3.36 for the target, versus an estimated ~3.1 for the methylene analog) directly impacts target binding entropy and membrane permeability.

Medicinal chemistry SAR Physicochemical properties

Lipophilic Efficiency Optimization via 4-Propyl Substituent Over 4-Methyl Analogs

With a computed clogP of 3.36 and a molecular weight of 281.41 g/mol [1], the target compound's 4-propyl group provides increased lipophilicity compared to a hypothetical 4-methyl analog (estimated clogP < 2.8, MW < 267 g/mol). In the context of the c-Met kinase inhibitor series that relies on this scaffold, this shift is essential for balancing potency with ADME properties, as several optimized leads in the class require specific lipophilic contacts within the hydrophobic back pocket [2].

Lipophilic efficiency (LipE) ADME Kinase inhibitor design

Optimal Application Scenarios for CAS 1251603-86-7 Based on Verified Differential Evidence


Negative Control for GPR35 in Phenotypic Target Deconvolution Panels

As confirmed inactive against GPR35 in a primary assay [1], this compound serves as a definitive negative control when screening 1,2,3-thiadiazole carboxamide libraries against GPCR panels. Its inclusion ensures that any observed Wnt-pathway inhibition or mitochondrial uncoupling phenotype is not confounded by GPR35 modulation.

Probing the Impact of Linker Length on SERCA2 Binding and Mitochondrial Activity

Directly compared to its methylene-linked analog (CAS 1210939-33-5), the ethylene-linked variant offers an additional degree of rotational freedom [2], making it a strategic probe for study how linker flexibility affects affinity for the Wnt-related target, SERCA2 [3], and its downstream uncoupling of mitochondrial potential.

Lipophilic Efficiency Benchmarking in 1,2,3-Thiadiazole c-Met Kinase Programs

With a well-defined clogP of 3.36 and compliance with Lipinski's Rule of Five [2], this compound is a suitable physicochemical benchmark. It allows medicinal chemistry teams to evaluate the impact of a 4-propyl group on the lipophilic efficiency and cellular permeability of their serially modified thiadiazole-based c-Met inhibitors [4].

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